Vinyl perfluorooctanoate
Overview
Description
Vinyl perfluorooctanoate is a fluorinated organic compound with the chemical formula C10H3F15O2. It is characterized by a vinyl group attached to a perfluorooctanoate moiety. This compound is known for its unique properties, including high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. These properties make it valuable in various industrial applications, particularly in the production of fluorinated surfactants and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl perfluorooctanoate can be synthesized through the telomerization of perfluorooctanoic acid with vinyl acetate. The reaction typically involves the use of radical initiators under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the electrochemical fluorination of octanoic acid derivatives. This method yields a mixture of linear and branched isomers, which are then separated and purified to obtain the desired this compound .
Chemical Reactions Analysis
Types of Reactions: Vinyl perfluorooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctanoic acid.
Reduction: Reduction reactions can convert it into perfluorooctanol.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctanoates depending on the nucleophile used.
Scientific Research Applications
Vinyl perfluorooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which vinyl perfluorooctanoate exerts its effects is through the formation of stable fluorinated surfaces. The strong carbon-fluorine bonds provide exceptional resistance to thermal and chemical degradation. Additionally, the compound can interact with various molecular targets, including lipid bilayers and proteins, altering their properties and functions .
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but lacks the vinyl group.
Perfluorooctane sulfonate (PFOS): Another fluorinated compound with a sulfonate group instead of a carboxylate group.
Uniqueness: Vinyl perfluorooctanoate is unique due to its vinyl group, which allows for additional chemical modifications and reactions. This makes it more versatile in various applications compared to its counterparts .
Properties
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSPYLHWASUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380766 | |
Record name | Ethenyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-93-7 | |
Record name | Ethenyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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